molecular formula C20H14ClN3O B6507741 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-86-8

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol

Cat. No.: B6507741
CAS No.: 899350-86-8
M. Wt: 347.8 g/mol
InChI Key: JGGBPUSOUKWDPI-UHFFFAOYSA-N
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Description

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol is a compound that has garnered significant attention in various fields of research and industry due to its unique and diverse properties. This compound is part of the quinazoline family, which is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 6-chloro-4-phenylquinazoline with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming a variety of substituted quinazoline derivatives.

Scientific Research Applications

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these industries.

Mechanism of Action

The mechanism of action of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol can be compared with other similar compounds, such as:

    4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid: This compound has similar structural features but differs in its functional groups, leading to different biological activities and applications.

    7-chloro-4-aminoquinoline derivatives: These compounds share the quinazoline core but have different substituents, resulting in varied biological properties and uses.

    Imidazole-containing quinazoline derivatives: These compounds incorporate an imidazole ring, which can enhance their biological activities and therapeutic potential.

Properties

IUPAC Name

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGBPUSOUKWDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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